3-(4-Chloro-3-fluorophenyl)-2-methylpropanoic acid

Description

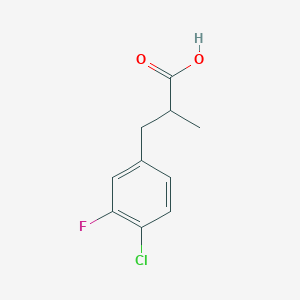

3-(4-Chloro-3-fluorophenyl)-2-methylpropanoic acid is a halogenated aromatic propanoic acid derivative characterized by a chloro-fluorophenyl group at the 3-position and a methyl substituent at the 2-position of the propanoic acid backbone. Its molecular formula is C₁₀H₉ClFO₂, with a molecular weight of 218.63 g/mol. The compound’s structure combines electron-withdrawing halogen substituents (Cl, F) with a hydrophobic methyl group, which may influence its physicochemical properties (e.g., solubility, acidity) and biological interactions.

Properties

Molecular Formula |

C10H10ClFO2 |

|---|---|

Molecular Weight |

216.63 g/mol |

IUPAC Name |

3-(4-chloro-3-fluorophenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H10ClFO2/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-3,5-6H,4H2,1H3,(H,13,14) |

InChI Key |

BNNZNUIOQRTPAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)Cl)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-fluorophenyl)-2-methylpropanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-chloro-3-fluorobenzene.

Friedel-Crafts Alkylation: The benzene ring undergoes Friedel-Crafts alkylation with 2-methylpropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Hydrolysis: The resulting product is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

This compound has been investigated for its potential therapeutic properties, particularly in anti-inflammatory and analgesic contexts. Studies have shown that derivatives of this compound exhibit notable biological activity, including interactions with specific protein targets that may lead to novel therapeutic agents. For instance, structure-activity relationship (SAR) studies have highlighted its efficacy in inhibiting certain enzymes linked to disease pathways, such as the inhibition of CYP3A4, which is crucial for drug metabolism .

Case Study: In Vivo Efficacy

In vivo studies have demonstrated that compounds related to 3-(4-Chloro-3-fluorophenyl)-2-methylpropanoic acid can significantly reduce plasma glucose levels and triglycerides in diabetic models without causing weight gain. These findings suggest a potential role in managing metabolic disorders .

Biological Research

Biomolecular Interactions

Research has focused on the interactions between this compound and various biomolecules. Its ability to modulate biological pathways makes it a candidate for further exploration in drug development. For example, studies have indicated that modifications to the compound can enhance its binding affinity to target proteins involved in cancer and neurodegenerative diseases .

Table 1: Biological Activity of Derivatives

| Compound Derivative | Target Protein | IC50 Value (μM) | Effect |

|---|---|---|---|

| 1 | CYP3A4 | 0.11 | Inhibitory |

| 2 | PPARα | 2.9 | Agonistic |

| 3 | PPARγ | 33 | Agonistic |

Chemical Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. It is used to create more complex organic molecules through various reactions, such as oxidation and substitution reactions. This application is particularly relevant in the development of new pharmaceuticals and agrochemicals .

Process Optimization

Recent advancements have optimized the synthesis processes for this compound, allowing for higher yields and purities. Techniques such as crystallization have been employed to isolate the compound effectively, which is crucial for ensuring its applicability in research and industry .

Industrial Applications

Material Development

In industrial settings, derivatives of this compound have been utilized in the development of new materials with desirable properties such as enhanced thermal stability and chemical resistance. This includes applications in coatings and plastics where durability is essential .

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table highlights key structural differences between 3-(4-Chloro-3-fluorophenyl)-2-methylpropanoic acid and related compounds:

Key Observations:

- Electron-Withdrawing Effects: The chloro-fluoro substituents in the target compound enhance acidity compared to non-halogenated analogs (e.g., 2-phenylpropanoic acid derivatives) due to inductive effects .

- Biological Activity : The ureido-substituted analog (MW 308.23) demonstrates antischistosomal activity, suggesting that halogenation and branched alkyl groups may synergize in parasitic enzyme inhibition .

Biological Activity

3-(4-Chloro-3-fluorophenyl)-2-methylpropanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

- Chemical Formula : C10H11ClF

- Molecular Weight : 202.65 g/mol

- CAS Number : 15487791

Research indicates that the compound acts primarily through modulation of metabolic pathways. It has been shown to influence lipid metabolism and glucose homeostasis, which are critical factors in the management of metabolic disorders such as obesity and diabetes.

Table 1: Summary of Biological Activities

Hypolipidemic Activity

In a study involving high-fat diet-induced mice, this compound demonstrated significant hypolipidemic effects. The compound reduced adiposity and improved metabolic parameters, suggesting its potential as a therapeutic agent for dyslipidemia and related metabolic disorders .

Antidiabetic Effects

The compound has also been evaluated for its antidiabetic properties. It was noted to enhance insulin sensitivity and alter the expression of key genes involved in glucose metabolism, indicating its role in the management of type 2 diabetes .

Case Study 1: Metabolic Disorders

A preclinical evaluation showed that administration of the compound led to a reversal of insulin resistance in diabetic mice models. The study highlighted that treatment with this compound significantly improved glucose tolerance tests and reduced fasting blood glucose levels .

Case Study 2: Antimicrobial Activity

In vitro assays revealed that this compound exhibited bactericidal activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are necessary to elucidate the precise pathways involved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.